Trimethylphosphine(hexafluoro-2,4-pentanedionate)copper (I)
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Overview
Description
Trimethylphosphine(hexafluoro-2,4-pentanedionate)copper (I) is a coordination compound with the chemical formula C8H10CuF6O2P. It is known for its unique properties and applications in various fields of scientific research, particularly in chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylphosphine(hexafluoro-2,4-pentanedionate)copper (I) can be synthesized through the reaction of copper(I) chloride with hexafluoroacetylacetone and trimethylphosphine. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally involves similar reaction conditions as those used in laboratory settings. The process requires careful control of temperature and atmosphere to maintain the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
Trimethylphosphine(hexafluoro-2,4-pentanedionate)copper (I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as oxygen or hydrogen peroxide for oxidation reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield copper(II) complexes, while substitution reactions result in new coordination compounds with different ligands .
Scientific Research Applications
Trimethylphosphine(hexafluoro-2,4-pentanedionate)copper (I) has several applications in scientific research:
Mechanism of Action
The mechanism by which Trimethylphosphine(hexafluoro-2,4-pentanedionate)copper (I) exerts its effects involves coordination chemistry principles. The copper(I) center interacts with ligands through coordinate covalent bonds, influencing the reactivity and stability of the compound. Molecular targets and pathways involved include interactions with other metal centers and organic molecules, facilitating various catalytic and synthetic processes.
Comparison with Similar Compounds
Similar Compounds
- Trimethylphosphine(hexafluoroacetylacetonato)copper (I)
- Copper(I) chloride
- Hexafluoroacetylacetone
Uniqueness
Trimethylphosphine(hexafluoro-2,4-pentanedionate)copper (I) is unique due to its specific combination of ligands, which confer distinct properties such as high stability and reactivity in certain chemical environments. This makes it particularly valuable in applications requiring precise control over chemical reactions and material properties .
Properties
IUPAC Name |
copper;(Z)-1,1,1,5,5,5-hexafluoro-3-hydroxypent-3-en-2-one;trimethylphosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F6O2.C3H9P.Cu/c6-4(7,8)1-2(12)3(13)5(9,10)11;1-4(2)3;/h1,12H;1-3H3;/b2-1-;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSUUFKMQJJKKJ-UAIGNFCESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)C.C(=C(C(=O)C(F)(F)F)O)C(F)(F)F.[Cu] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CP(C)C.C(=C(/C(=O)C(F)(F)F)\O)\C(F)(F)F.[Cu] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11CuF6O2P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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